molecular formula C10H21NO B8342156 6-(Allyl-methyl-amino)-hexan-1-ol

6-(Allyl-methyl-amino)-hexan-1-ol

Cat. No.: B8342156
M. Wt: 171.28 g/mol
InChI Key: FCAWWDRXCLODHX-UHFFFAOYSA-N
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Description

6-(Allyl-methyl-amino)-hexan-1-ol is a tertiary amine-substituted hexanol derivative characterized by a six-carbon chain with a hydroxyl group at the terminal position and an allyl-methyl-amino substituent at the sixth carbon.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

6-[methyl(prop-2-enyl)amino]hexan-1-ol

InChI

InChI=1S/C10H21NO/c1-3-8-11(2)9-6-4-5-7-10-12/h3,12H,1,4-10H2,2H3

InChI Key

FCAWWDRXCLODHX-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCCO)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities and differences between 6-(Allyl-methyl-amino)-hexan-1-ol and related compounds are summarized below:

Table 1: Structural Comparison

Compound Name Substituent at C6 Functional Groups Key Properties/Applications References
6-(Allyl-methyl-amino)-hexan-1-ol Allyl-methyl-amino -OH, tertiary amine Potential intermediate for drug synthesis -
6-Aminohexan-1-ol Primary amine (-NH₂) -OH, primary amine Precursor for polymer crosslinking
6-(Dimethylamino)hexan-1-ol Dimethylamino (-N(CH₃)₂) -OH, tertiary amine Surfactant, catalyst in organic reactions
Hexan-1-ol None -OH Solvent, fragrance component
NBDHEX Nitrobenzoxadiazole-thio -OH, thioether Anticancer agent (GST inhibitor)

Table 2: Physicochemical Properties

Property 6-(Allyl-methyl-amino)-hexan-1-ol* 6-Aminohexan-1-ol Hexan-1-ol
Molecular Formula C₁₀H₂₁NO C₆H₁₅NO C₆H₁₄O
Molecular Weight (g/mol) ~171.3 117.19 102.18
Boiling Point (°C) Estimated 220–240 Not reported 157–158
Solubility Polar organic solvents Water-miscible Limited in water
Key Reactivity Nucleophilic tertiary amine Amine alkylation Alcohol oxidation

*Estimated based on analogous compounds.

Key Research Findings

Synthetic Pathways: Tertiary amino-substituted hexanols (e.g., 6-(dimethylamino)hexan-1-ol) are synthesized via reductive alkylation or Eschweiler–Clarke methylation of primary amines . Chloropyrimidine-substituted derivatives (e.g., 6-((4,6-dichloropyrimidin-2-yl)amino)hexan-1-ol) are synthesized via nucleophilic substitution reactions, yielding bioactive intermediates .

Biological Activity :

  • NBDHEX (6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol) inhibits glutathione transferases (GSTs), demonstrating pro-apoptotic effects in cancer cells .
  • Hexan-1-ol derivatives with tertiary amines may exhibit enhanced membrane permeability compared to primary amines, influencing drug delivery .

Volatile Compound Comparisons: Hexan-1-ol is a common volatile organic compound (VOC) in fruits and olive oil, contributing to "green" and "fruity" aromas . In contrast, amino-substituted hexanols are non-volatile due to higher polarity and molecular weight.

Contradictions and Limitations

  • The evidence lacks direct data on 6-(Allyl-methyl-amino)-hexan-1-ol, requiring extrapolation from structurally related compounds.
  • Solubility and reactivity profiles of tertiary amino alcohols vary significantly with substituent size and electronic effects, complicating direct comparisons .

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